3,7-Dimethyl-1-octen-3-ol
Overview
Description
3,7-Dimethyl-1-octen-3-ol is an organic compound with the molecular formula C10H20O. It is a colorless liquid with a pleasant, floral odor and is commonly used in the fragrance industry. This compound is also known for its applications in various scientific research fields due to its unique chemical properties .
Mechanism of Action
Target of Action
3,7-Dimethyl-1-octen-3-ol, also known as mushroom alcohol , primarily targets biting insects such as mosquitoes . It is believed that insect repellent DEET works by blocking the insects’ octenol odorant receptors .
Mode of Action
The compound interacts with its targets by attracting biting insects such as mosquitoes . It is contained in human breath and sweat, and it is believed that insect repellent DEET works by blocking the insects’ octenol odorant receptors .
Biochemical Pathways
Biochemically, 1-octen-3-ol is generated from the peroxidation of linoleic acid, catalyzed by a lipoxygenase, followed by cleavage of the resulting hydroperoxide with the help of a hydroperoxide lyase . This reaction takes place in cheese and is used in biotechnology to produce the ®-isomer .
Result of Action
The primary result of the action of this compound is the attraction of biting insects such as mosquitoes . This makes it a valuable component in insect repellents.
Action Environment
The action of this compound can be influenced by environmental factors. For example, it is found in many mushrooms where it may play a role as an antifeedant . It is also produced by several plants and fungi, including edible mushrooms and lemon balm . Furthermore, it is formed during the oxidative breakdown of linoleic acid .
Biochemical Analysis
Biochemical Properties
3,7-Dimethyl-1-octen-3-ol plays a significant role in biochemical reactions. It is involved in the biosynthesis of patulin, a mycotoxin produced by the fungus Penicillium expansum . The compound interacts with various enzymes and proteins, such as glucose oxidase (gox2), which is significantly affected by this compound .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the Aedes aegypti ®-1-octen-3-ol receptor OR8, a receptor involved in the decision-making of female mosquitoes to identify human hosts .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that it may inhibit odorant receptors in insects, thereby affecting their behavior . It also appears to interact with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been observed to increase the accumulation of patulin on a medium that normally suppresses the mycotoxin . Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be produced by the catalytic, partial hydrogenation of Linalool
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,7-Dimethyl-1-octen-3-ol can be synthesized through the partial hydrogenation of linalool. The process involves the use of a catalyst, typically palladium, under controlled temperature and pressure conditions. The reaction is carried out at around 30°C with hydrogen gas at 2 bar pressure. After the reaction is complete, the catalyst is removed by filtration, and the product is purified .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethyl-1-octen-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3,7-dimethyl-1-octen-3-one.
Reduction: Formation of 3,7-dimethyl-1-octanol.
Substitution: Formation of 3,7-dimethyl-1-octen-3-chloride or bromide.
Scientific Research Applications
3,7-Dimethyl-1-octen-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Widely used in the fragrance industry for its pleasant odor and as a modifier in various formulations
Comparison with Similar Compounds
- 3,7-Dimethyl-7-octen-1-ol (Rhodinol)
- 3,7-Dimethyl-6-octen-1-yl acetate (Citronellyl acetate)
- 3,7-Dimethyl-1-octanol
Comparison: 3,7-Dimethyl-1-octen-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to Rhodinol, it has a more pronounced floral odor and is more versatile in its applications. Citronellyl acetate, on the other hand, is primarily used for its ester functionality, which imparts different olfactory characteristics. 3,7-Dimethyl-1-octanol is a saturated alcohol, making it less reactive compared to this compound .
Properties
IUPAC Name |
3,7-dimethyloct-1-en-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h5,9,11H,1,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDWWFNDSJRYRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864839 | |
Record name | 1-Octen-3-ol, 3,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18479-49-7 | |
Record name | 3,7-Dimethyl-1-octen-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18479-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydrolinalool | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octen-3-ol, 3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octen-3-ol, 3,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dimethyloct-1-en-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,7-DIHYDROLINALOOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25VV2M2VR9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,7-Dimethyl-1-octen-3-ol compare to DEET in terms of acaricidal activity against house dust mites?
A1: Research indicates that this compound demonstrates significantly higher acaricidal activity against Dermatophagoides farinae (a common house dust mite) compared to DEET (N,N-Diethyl-m-toluamide), a widely used synthetic insect repellent. In a fumigant test, this compound exhibited an LD50 of 0.29 µg cm(-2) against D. farinae, while DEET had an LD50 of 36.84 µg cm(-2) []. Similarly, in a filter paper bioassay, this compound showed higher efficacy with an LD50 of 1.09 µg cm(-2) compared to DEET's 20.64 µg cm(-2) []. This suggests that this compound could be a more potent acaricide against D. farinae than DEET.
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